Pseudoecgonyl-CoA

Description

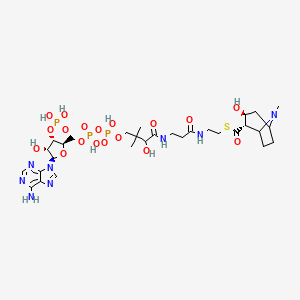

Structure

2D Structure

Properties

Molecular Formula |

C30H49N8O18P3S |

|---|---|

Molecular Weight |

934.7 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S,3S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carbothioate |

InChI |

InChI=1S/C30H49N8O18P3S/c1-30(2,24(42)27(43)33-7-6-19(40)32-8-9-60-29(44)20-16-5-4-15(37(16)3)10-17(20)39)12-53-59(50,51)56-58(48,49)52-11-18-23(55-57(45,46)47)22(41)28(54-18)38-14-36-21-25(31)34-13-35-26(21)38/h13-18,20,22-24,28,39,41-42H,4-12H2,1-3H3,(H,32,40)(H,33,43)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/t15?,16?,17-,18+,20-,22+,23+,24?,28+/m0/s1 |

InChI Key |

LWFFRRDSDGEAQK-VISZMWHFSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)[C@@H]4[C@H](CC5CCC4N5C)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4C5CCC(N5C)CC4O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Pseudoecgonyl-CoA?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of Pseudoecgonyl-CoA. Due to the limited specific research on this molecule, this document summarizes available data and places it within the broader context of Coenzyme A (CoA) biochemistry, synthesis, and analysis.

Chemical Structure of this compound

This compound is a derivative of Coenzyme A, where the acyl group is derived from pseudoecgonine (B1221877). Its chemical formula is C30H49N8O18P3S. The structure is composed of an adenosine (B11128) 3',5'-bisphosphate moiety, a pantothenic acid unit, a β-mercaptoethylamine group, and the pseudoecgonine acyl group linked via a thioester bond.

Chemical Identifiers:

-

Molecular Formula: C30H49N8O18P3S

-

PubChem CID: 443846

-

SMILES: CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)[C@@H]4--INVALID-LINK--O)O

-

InChI: InChI=1S/C30H49N8O18P3S/c1-30(2,24(42)27(43)33-7-6-19(40)32-8-9-60-29(44)20-16-5-4-15(37(16)3)10-17(20)39)12-53-59(50,51)56-58(48,49)52-11-18-23(55-57(45,46)47)22(41)28(54-18)38-14-36-21-25(31)34-13-35-26(21)38/h13-18,20,22-24,28,39,41-42H,4-12H2,1-3H3,(H,32,40)(H,33,43)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/t15?,16?,17-,18+,20-,22+,23+,24?,28+/m0/s1

Quantitative Data

Currently, there is a lack of experimentally determined quantitative data for this compound in the public domain. The Human Metabolome Database notes its detection in certain foods, but it has not been quantified. The following table summarizes predicted physicochemical properties available from the PubChem database.

| Property | Predicted Value | Source |

| Monoisotopic Mass | 934.20984 Da | PubChem |

| XlogP3-AA | -7.2 | PubChem |

| Hydrogen Bond Donor Count | 15 | PubChem |

| Hydrogen Bond Acceptor Count | 24 | PubChem |

| Rotatable Bond Count | 20 | PubChem |

| Exact Mass | 934.20983703 Da | PubChem |

| Topological Polar Surface Area | 443 Ų | PubChem |

| Heavy Atom Count | 60 | PubChem |

| Complexity | 1940 | PubChem |

Note: The data presented above are computational predictions and have not been experimentally verified.

Experimental Protocols

Specific experimental protocols for the synthesis, purification, and quantification of this compound are not currently available in the scientific literature. However, general methodologies for the synthesis and analysis of other Coenzyme A esters can be adapted.

3.1. General Synthesis of Acyl-CoA Esters

A common method for the synthesis of acyl-CoA esters is the acylation of Coenzyme A. This can be achieved through various chemical strategies, including the use of acyl anhydrides, acyl chlorides, or activated esters.

A representative protocol for the synthesis of an acyl-CoA using the symmetric anhydride (B1165640) method is as follows:

-

Dissolve Coenzyme A (1 equivalent) in a cooled (4 °C) aqueous solution of 0.5 M sodium bicarbonate.

-

Add the corresponding symmetric anhydride (1.6 equivalents) to the solution.

-

Stir the reaction mixture on ice for approximately 45 minutes.

-

Monitor the completion of the reaction by testing for the disappearance of free thiols using Ellman's reagent.

-

The resulting acyl-CoA can then be purified using high-performance liquid chromatography (HPLC).

3.2. General Quantitative Analysis of Acyl-CoA Esters

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of acyl-CoA species in biological samples.

A general workflow for LC-MS based quantification involves:

-

Extraction: Extract the acyl-CoA esters from the biological matrix using a suitable solvent system, often a mixture of organic and aqueous solvents, while keeping the samples cold to minimize degradation.

-

Chromatographic Separation: Separate the acyl-CoA of interest from other cellular components using reversed-phase or ion-pairing chromatography.

-

Mass Spectrometric Detection: Detect and quantify the acyl-CoA using a mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

-

Quantification: Use a stable isotope-labeled internal standard to accurately quantify the amount of the target acyl-CoA.

Note: The stability of CoA esters can be a challenge. It is recommended to use glass vials and consider the use of stability-enhancing additives in the reconstitution solvent.

Signaling Pathways and Workflows

No specific signaling pathways involving this compound have been elucidated. Its formation is hypothesized to occur via the conjugation of pseudoecgonine to Coenzyme A.

4.1. General Coenzyme A Biosynthesis Pathway

All acyl-CoA molecules, including the hypothetical this compound, originate from the universal Coenzyme A biosynthesis pathway. This pathway starts from pantothenate (Vitamin B5).

Caption: General Coenzyme A biosynthesis pathway.

4.2. Hypothesized Formation of this compound

The formation of this compound is proposed to occur through the action of an acyl-CoA synthetase or a similar enzyme that ligates pseudoecgonine to Coenzyme A. This process is analogous to the formation of other acyl-CoAs from their corresponding carboxylic acids.

Caption: Hypothesized enzymatic formation of this compound.

The Uncharted Territory of Cocaine Metabolism: A Technical Guide on Established Pathways and the Hypothetical Role of Coenzyme A Conjugation

A Note to Researchers: An extensive review of the current scientific literature reveals no direct evidence or studies pertaining to the formation or role of pseudoecgonyl-CoA in the metabolism of cocaine. This document, therefore, serves as an in-depth technical guide to the established metabolic pathways of cocaine and explores the broader, theoretical role of Coenzyme A (CoA) in xenobiotic metabolism, providing a foundational framework for future research into novel metabolic intermediates.

Executive Summary

Cocaine, a potent psychostimulant, undergoes extensive metabolism in the human body, primarily through hydrolysis and oxidative pathways, leading to the formation of several key metabolites that are crucial for toxicological and forensic analysis. The primary metabolic routes involve the cleavage of its ester linkages to form benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester, and N-demethylation to norcocaine. While the concept of CoA conjugation is a known pathway for the metabolism of certain xenobiotics, particularly those with carboxylic acid moieties, its involvement in cocaine metabolism, specifically through a this compound intermediate, remains unsubstantiated in the scientific literature. This guide provides a comprehensive overview of the canonical metabolic pathways of cocaine, detailed experimental protocols for their study, and a theoretical exploration of xenobiotic-CoA ester formation, offering a robust resource for researchers in pharmacology, toxicology, and drug development.

Established Metabolic Pathways of Cocaine

Cocaine is primarily metabolized in the liver and plasma, with less than 10% of the parent drug excreted unchanged in urine. The main metabolic pathways are hydrolysis and N-demethylation.[1][2][3][4]

Hydrolytic Pathways

Hydrolysis of the two ester groups in the cocaine molecule accounts for the majority of its metabolism.

-

Formation of Benzoylecgonine (BE): Approximately 45% of cocaine is hydrolyzed at the methyl ester group by human carboxylesterase-1 (hCE-1) in the liver to produce benzoylecgonine.[1][3] BE is a major, pharmacologically active metabolite and is the primary target in urine drug testing due to its longer half-life compared to cocaine.[4][5]

-

Formation of Ecgonine Methyl Ester (EME): The benzoyl ester group of cocaine is hydrolyzed by plasma butyrylcholinesterase (BChE) and liver carboxylesterase-2 (hCE-2), accounting for about 45% of cocaine metabolism.[1][2][3] EME is considered to be pharmacologically inactive.[3]

Oxidative Pathway

-

Formation of Norcocaine: A smaller fraction of cocaine (approximately 5%) undergoes N-demethylation, primarily by cytochrome P450 (CYP450) enzymes in the liver (specifically CYP3A4), to form norcocaine.[1][2] Norcocaine is pharmacologically active and can be further metabolized to other compounds, some of which may contribute to cocaine-induced hepatotoxicity.[6][7]

Transesterification in the Presence of Ethanol (B145695)

-

Formation of Cocaethylene: When cocaine and ethanol are consumed concurrently, a unique and pharmacologically active metabolite, cocaethylene, is formed in the liver through a transesterification reaction catalyzed by hCE-1.[3][8] Cocaethylene has a longer half-life than cocaine and exhibits its own psychoactive and toxic effects.[8]

Below is a diagram illustrating the primary metabolic pathways of cocaine.

Caption: Primary metabolic pathways of cocaine.

Quantitative Data on Cocaine Metabolism

The following tables summarize key quantitative parameters related to cocaine and its major metabolites.

Table 1: Half-life of Cocaine and its Major Metabolites

| Compound | Half-life (Plasma) | Notes |

| Cocaine | ~1 hour[4] | Half-life can be longer in chronic users (3.8 h).[9] |

| Benzoylecgonine | 6.6 hours[9] | The primary metabolite detected in urine drug tests.[4] |

| Ecgonine Methyl Ester | Longer persistence than benzoylecgonine.[10] | |

| Cocaethylene | ~2.5 hours[8] | Formed only in the presence of ethanol. |

Table 2: Urinary Excretion of Cocaine and its Metabolites

| Metabolite | Percentage of Administered Dose in Urine |

| Benzoylecgonine | 6.3 - 32.9%[10] |

| Ecgonine Methyl Ester | 6.6 - 31.9%[10] |

| Norcocaine and other minor metabolites | ~8 - 18% (depending on administration route)[11] |

| Unchanged Cocaine | < 1%[10] |

Experimental Protocols for Studying Cocaine Metabolism

The study of cocaine metabolism utilizes a variety of in vitro and in vivo models.

In Vitro Metabolism Studies

-

Objective: To identify metabolic pathways and the enzymes involved in a controlled environment.

-

Methodology: Incubation with Liver Microsomes

-

Preparation of Microsomes: Liver tissue (human, rat, or mouse) is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP450 enzymes.[6][12]

-

Incubation: Cocaine is incubated with the liver microsomes in a buffered solution containing necessary cofactors, such as NADPH (for CYP450-mediated reactions).[12][13]

-

Sample Analysis: The reaction is stopped at various time points, and the mixture is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the metabolites formed.[6][13]

-

In Vivo Metabolism Studies

-

Objective: To understand the pharmacokinetics and metabolic profile of cocaine in a whole organism.

-

Methodology: Animal Models (Rats, Mice, Dogs, Rabbits)

-

Drug Administration: A known dose of cocaine is administered to the animal model through a specific route (e.g., subcutaneous, intravenous).[10][14]

-

Sample Collection: Biological samples such as blood, urine, and feces are collected at predetermined time intervals.[10]

-

Metabolite Analysis: The collected samples are processed and analyzed using LC-MS or GC-MS to determine the concentrations of cocaine and its metabolites over time.[10][14] This allows for the calculation of pharmacokinetic parameters like half-life and clearance.

-

The workflow for a typical in vivo cocaine metabolism study is depicted below.

Caption: Workflow for in vivo cocaine metabolism studies.

The General Role of Coenzyme A in Xenobiotic Metabolism

While not documented for cocaine, the formation of CoA thioesters is a significant pathway in the metabolism of various xenobiotics, particularly those containing a carboxylic acid group. This process, often referred to as "bioactivation," can have important toxicological consequences.[15][16][17]

Formation of Xenobiotic-CoA Esters

The activation of a xenobiotic carboxylic acid to its CoA ester is typically a two-step process catalyzed by acyl-CoA synthetases, which are present in the mitochondria and endoplasmic reticulum.[15]

-

Adenylation: The xenobiotic carboxylic acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate.

-

Thioesterification: The acyl group is then transferred to the thiol group of Coenzyme A, releasing AMP and forming the xenobiotic-CoA thioester.

This general pathway is illustrated below.

Caption: General pathway of xenobiotic-CoA ester formation.

Toxicological Implications of Xenobiotic-CoA Formation

The formation of xenobiotic-CoA esters can lead to several adverse cellular effects:

-

Disruption of Lipid Metabolism: Xenobiotic-CoA esters can be mistakenly incorporated into complex lipids like triglycerides and phospholipids, leading to the formation of "hybrid lipids" of unknown toxicological significance.[16][18]

-

Mitochondrial Dysfunction: These reactive intermediates can interfere with mitochondrial beta-oxidation of fatty acids by sequestering free CoA or carnitine, or by inhibiting key enzymes.[16]

-

Protein Adduct Formation: The electrophilic nature of the thioester bond makes xenobiotic-CoA esters reactive towards nucleophilic groups in proteins, leading to the formation of protein adducts that can trigger immune responses or impair protein function.[16][19]

Conclusion and Future Directions

The metabolism of cocaine is a well-characterized process dominated by hydrolytic and oxidative pathways. The resulting metabolites, particularly benzoylecgonine, are critical for clinical and forensic toxicology. The hypothetical involvement of this compound in cocaine metabolism is not supported by the current body of scientific literature. However, the principles of xenobiotic-CoA ester formation provide a valuable framework for understanding the bioactivation of other drugs and could guide future investigations into previously undiscovered metabolic pathways of cocaine or its synthetic analogs. Advanced metabolomic approaches may yet reveal novel, low-abundance metabolites, and a thorough understanding of both established and theoretical metabolic pathways is essential for the continued development of diagnostics, therapeutics, and a deeper comprehension of the toxicology of cocaine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 4. harmonyjunctionrecovery.com [harmonyjunctionrecovery.com]

- 5. Benzoylecgonine - Wikipedia [en.wikipedia.org]

- 6. Studies on metabolic pathways of cocaine and its metabolites using microsome preparations from rat organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. In vivo and in vitro studies on cocaine metabolism: ecgonine methyl ester as a major metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of Differential Cocaine Metabolism in Mouse and Rat through Metabolomics-Guided Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic Enzymes of Cocaine Metabolite Benzoylecgonine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A review of xenobiotic acyl CoA thioester formation | Ivory Research [ivoryresearch.com]

- 17. Acyl-CoA esters of xenobiotic carboxylic acids as biochemically active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Incorporation of xenobiotic carboxylic acids into lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

Pseudoecgonyl-CoA: An Examination of its Role as a Potential Biomarker for Cocaine Use

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of sensitive and specific biomarkers is paramount in the fields of clinical toxicology and drug development. This technical guide addresses the question of whether Pseudoecgonyl-CoA serves as a viable biomarker for cocaine use. Through a comprehensive review of the existing scientific literature, this document establishes that This compound is not a recognized or utilized biomarker for cocaine consumption in humans . The metabolic pathways of cocaine in humans are well-documented, and the primary biomarkers used for diagnostics and forensic analysis are its major metabolites: benzoylecgonine (BE) , ecgonine methyl ester (EME) , and cocaethylene (CE) in cases of concurrent alcohol use.

This guide will provide an in-depth analysis of the established human metabolic pathways of cocaine, detail the standard biomarkers for its detection, present quantitative data from various studies in a structured format, and outline the experimental protocols for the analysis of these recognized biomarkers.

This compound: A Non-Human Metabolite

Current scientific literature does not support the role of this compound as a human metabolite of cocaine. While some databases on metabolism may list this compound, its context is typically related to bacterial degradation of cocaine and not human metabolism. The enzymatic machinery in humans metabolizes cocaine primarily through hydrolysis and N-demethylation, pathways that do not lead to the formation of a Coenzyme A conjugate like this compound. Therefore, its detection would not be indicative of cocaine use in a human subject.

The Established Human Metabolic Pathways of Cocaine

Cocaine undergoes rapid and extensive metabolism in the human body, primarily through three main enzymatic pathways. The resulting metabolites are the basis for current analytical tests for cocaine use.

-

Hydrolysis by Butyrylcholinesterase (BChE): Plasma BChE is a key enzyme that hydrolyzes the benzoyl ester of cocaine to produce ecgonine methyl ester (EME) and benzoic acid. EME is a pharmacologically inactive metabolite.[1][2]

-

Hydrolysis by Human Carboxylesterase 1 (hCE1): Located primarily in the liver, hCE1 catalyzes the hydrolysis of the methyl ester of cocaine to form benzoylecgonine (BE) and methanol.[3][4] BE is the major urinary metabolite and the primary target in many drug screening tests.

-

N-demethylation by Cytochrome P450 3A4 (CYP3A4): A minor pathway that occurs in the liver involves the N-demethylation of cocaine by CYP3A4 to produce norcocaine . Norcocaine is pharmacologically active and can be further metabolized.[5][6]

-

Transesterification in the Presence of Ethanol (B145695): When cocaine and ethanol are consumed together, a unique and active metabolite, cocaethylene (CE) , is formed in the liver through a transesterification process catalyzed by hCE1.[4]

These pathways are crucial for understanding the pharmacokinetics of cocaine and for the development of effective diagnostic tools.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary metabolic pathways of cocaine in humans.

References

- 1. Enhancing cocaine metabolism with butyrylcholinesterase as a treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cocaine and butyrylcholinesterase (BChE): determination of enzymatic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic Hydrolysis Mechanism of Cocaine by Human Carboxylesterase 1: An Orthoester Intermediate Slows Down the Reaction [mdpi.com]

- 4. Human carboxylesterase 1: from drug metabolism to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cocaine-Induced Time-Dependent Alterations in Cytochrome P450 and Liver Function - PMC [pmc.ncbi.nlm.nih.gov]

A Hypothetical Biosynthetic Pathway for Pseudoecgonyl-CoA: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a hypothetical biosynthetic pathway for Pseudoecgonyl-CoA. This compound is not a known natural product, and this pathway is constructed based on established principles of tropane (B1204802) alkaloid biosynthesis. All proposed enzymatic steps are putative and require experimental validation.

Introduction

Tropane alkaloids (TAs) are a class of bicyclic secondary metabolites found predominantly in the Solanaceae and Erythroxylaceae plant families.[1] This group includes pharmacologically significant compounds such as atropine (B194438) and cocaine.[1] Their biosynthesis has been a subject of intense research, revealing a complex series of enzymatic reactions that construct the characteristic 8-azabicyclo[3.2.1]octane core.[1][2]

The biosynthesis of cocaine in Erythroxylum coca provides the foundational framework for proposing a pathway to related structures.[3] The core pathway involves the formation of a tropane ring system, which then undergoes various modifications. A key intermediate in cocaine biosynthesis is methylecgonine. The prefix "pseudo" in tropane alkaloids refers to a specific stereochemical configuration (3β-hydroxyl group) at the C-3 position of the tropane ring. This guide proposes a plausible biosynthetic route to this compound, a hypothetical molecule that could serve as an activated precursor for the synthesis of novel semi-synthetic compounds. This pathway is conceptualized by drawing parallels with known enzymatic reactions, particularly the stereospecific reductions of tropinone (B130398) and the activation of carboxylic acids by Coenzyme A (CoA) ligases.

Proposed Biosynthetic Pathway of this compound

The proposed pathway begins with primary metabolites L-ornithine and L-arginine and proceeds through the formation of the key intermediate, tropinone. The critical stereochemical step is the reduction of a ketone intermediate to produce the "pseudo" configuration, followed by carboxylation and subsequent activation to a CoA thioester.

The proposed enzymatic steps are as follows:

-

Formation of N-Methyl-Δ¹-pyrrolinium Cation: The pathway initiates with the conversion of L-ornithine (or L-arginine) to putrescine. Putrescine is then N-methylated by Putrescine N-methyltransferase (PMT) to yield N-methylputrescine. Subsequently, N-methylputrescine oxidase (MPO) catalyzes an oxidative deamination to produce an aminoaldehyde, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.

-

Formation of the Tropane Skeleton: The N-methyl-Δ¹-pyrrolinium cation serves as the foundation for the tropane ring. Recent studies have elucidated that this cation condenses with a malonyl-CoA-derived unit to form 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA). This intermediate then undergoes cyclization, catalyzed by a cytochrome P450 enzyme (CYP81AN15) and a methyltransferase (MT4) in cocaine biosynthesis, to yield the tropane skeleton intermediate, methylecgonone.

-

Stereospecific Reduction to form Pseudomethylecgonine: This is the crucial step defining the "pseudo" stereochemistry. We hypothesize the existence of a Pseudomethylecgonone Reductase (PMR) , an enzyme analogous to Tropinone Reductase II (TR-II). While tropinone is reduced by TR-I to tropine (B42219) (3α-tropanol) and by TR-II to pseudotropine (3β-tropanol), we propose PMR would stereospecifically reduce the C-3 keto group of methylecgonone to a 3β-hydroxyl group, yielding pseudomethylecgonine.

-

Demethylation to Pseudoecgonine (B1221877): The methyl ester of pseudomethylecgonine is hydrolyzed by a putative Carboxylesterase (CE) to yield the free carboxylic acid, pseudoecgonine. In cocaine metabolism, esterases play a key role in hydrolyzing cocaine to benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester.

-

Activation to this compound: The final step is the activation of the carboxyl group of pseudoecgonine. This is proposed to be catalyzed by a Pseudoecgonine-CoA Ligase (PCL) , a member of the adenylate-forming enzyme superfamily. This enzyme would utilize ATP to adenylate pseudoecgonine, followed by the transfer of the pseudoecgonyl moiety to Coenzyme A, releasing AMP.

The following diagram illustrates the proposed biosynthetic route from the key tropane intermediate to this compound.

Caption: Proposed enzymatic steps from methylecgonone to this compound.

Quantitative Data from Analogous Pathways

Direct quantitative data for a hypothetical pathway is unavailable. However, the kinetic properties of enzymes from established tropane alkaloid pathways, such as tropinone reductases, provide a valuable reference for what might be expected from the putative enzymes proposed here.

| Enzyme | Organism | Substrate | K_m (µM) | V_max (pkat/mg protein) | Stereospecificity | Reference |

| Tropinone Reductase I (TR-I) | Datura stramonium | Tropinone | 45.0 | 13,500 | Forms Tropine (3α-OH) | |

| Tropinone Reductase II (TR-II) | Datura stramonium | Tropinone | 125.0 | 2,080 | Forms Pseudotropine (3β-OH) | |

| Cocaine Synthase (EcCS) | Erythroxylum coca | Methylecgonine | 107 ± 15 | - | Forms Cocaine | |

| Cinnamate:CoA Ligase (Ph-CNL) | Petunia hybrida | Cinnamic acid | 16 ± 2 | - | Forms Cinnamoyl-CoA |

Note: This table presents data from homologous enzymes to serve as a benchmark for future experimental characterization of the proposed pathway.

Experimental Protocols

Validating this hypothetical pathway requires the identification, cloning, expression, and characterization of the putative enzymes. Below are detailed methodologies for these key experiments.

-

Homology-Based Gene Identification:

-

Utilize the amino acid sequences of known tropinone reductases (e.g., TR-II from Datura stramonium) and acyl-CoA ligases as queries for a BLAST search against the transcriptome or genome of a relevant tropane alkaloid-producing plant (e.g., Erythroxylum coca).

-

Identify candidate genes based on sequence similarity and the presence of conserved domains.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest tissue from the plant where biosynthesis is expected to be active (e.g., young leaves for E. coca).

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit, including a DNase treatment step to remove genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio of ~2.0) and agarose (B213101) gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

-

Gene Amplification and Cloning:

-

Design gene-specific primers based on the candidate gene sequences.

-

Amplify the full-length coding sequence from the cDNA using high-fidelity PCR.

-

Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Verify the sequence of the cloned insert by Sanger sequencing.

-

-

Protein Expression:

-

Transform the expression vector containing the putative PMR gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a 50 mL starter culture overnight at 37°C. Inoculate 1 L of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.

-

Harvest the cells by centrifugation and store the pellet at -80°C.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) containing a protease inhibitor cocktail.

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

-

Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Confirm protein purity and size by SDS-PAGE.

-

-

Enzyme Activity Assay:

-

The assay mixture (100 µL total volume) should contain: 100 mM phosphate (B84403) buffer (pH 7.0), 1 mM methylecgonone (substrate), 200 µM NADPH (cofactor), and 1-5 µg of purified PMR enzyme.

-

Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time at 30°C.

-

A control reaction without the enzyme or substrate should be run in parallel.

-

Confirm the product identity (pseudomethylecgonine) using LC-MS/MS analysis.

-

-

Expression and Purification: Follow the same steps as described in Protocol 4.2 for the putative PCL gene.

-

Enzyme Activity Assay:

-

The assay mixture (100 µL total volume) should contain: 100 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 2 mM ATP, 0.5 mM Coenzyme A, 1 mM pseudoecgonine (substrate), and 1-5 µg of purified PCL enzyme.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding 10 µL of 10% formic acid.

-

Analyze the formation of this compound directly by HPLC or LC-MS/MS. The product will have a distinct retention time and mass-to-charge ratio compared to the substrates.

-

The following diagram outlines a typical workflow for identifying and characterizing a novel biosynthetic enzyme.

Caption: From gene candidate to kinetic characterization.

Conclusion and Future Directions

This document presents a scientifically plausible, yet hypothetical, biosynthetic pathway for this compound. The proposal is firmly rooted in the known biochemistry of tropane alkaloid formation, particularly the pathways leading to cocaine and hyoscyamine. The key transformations—stereospecific reduction and CoA ligation—are catalyzed by well-known enzyme superfamilies, lending credence to the proposed route.

The validation of this pathway hinges on the successful identification and characterization of the two key putative enzymes: Pseudomethylecgonone Reductase (PMR) and Pseudoecgonine-CoA Ligase (PCL). The experimental protocols provided offer a clear roadmap for researchers to undertake this validation. The discovery and engineering of these enzymes could open new avenues for synthetic biology, enabling the production of novel tropane alkaloids and other valuable pharmaceuticals.

References

The Predicted Enzymatic Formation of Pseudoecgonyl-CoA: A Technical Guide for Researchers

Introduction

The biosynthesis of tropane (B1204802) alkaloids, particularly cocaine in Erythroxylum coca, is a complex metabolic pathway that has been the subject of extensive research. While significant strides have been made in elucidating the enzymatic steps leading to cocaine, including the roles of enzymes like methylecgonone reductase and cocaine synthase, the complete pathway and the potential for alternative intermediates remain areas of active investigation.[1][2] The final step in cocaine biosynthesis is understood to be the esterification of methylecgonine (B8769275) with a benzoyl group, which is activated as benzoyl-CoA.[3][4][5]

This technical guide explores the predicted enzymatic formation of a hypothetical intermediate, Pseudoecgonyl-CoA. The existence of such a molecule is postulated based on the common biochemical strategy of activating carboxylic acids via thioesterification with Coenzyme A (CoA) to facilitate subsequent reactions.[6][7] Acyl-CoA synthetases, or ligases, are a well-characterized family of enzymes that perform this activation in a two-step, ATP-dependent manner.[8][9] This document provides a theoretical framework for the existence and formation of this compound, detailed experimental protocols for the identification and characterization of a putative "this compound ligase," and quantitative data in a structured format to aid researchers in drug development and metabolic engineering.

Predicted Enzymatic Reaction: The Role of a Putative this compound Ligase

We predict the existence of a "this compound ligase," an enzyme belonging to the acyl-CoA synthetase superfamily (EC 6.2.1.-). This enzyme would catalyze the activation of pseudoecgonine (B1221877) (or a closely related precursor) to its corresponding CoA thioester, this compound. The reaction is predicted to proceed via a two-step mechanism involving an enzyme-bound acyl-AMP intermediate.[10][11]

Reaction:

Pseudoecgonine + ATP + CoA-SH ⇌ this compound + AMP + PPi

This activation would render the pseudoecgonyl moiety more reactive for subsequent transferase reactions, potentially as an alternative or parallel pathway to the direct utilization of methylecgonine by cocaine synthase.

Data Presentation

The following tables summarize predicted quantitative data for a hypothetical this compound ligase and an analytical method for product detection. These values are based on typical ranges observed for characterized acyl-CoA synthetases and established analytical techniques for related molecules.

Table 1: Predicted Kinetic Parameters of a Putative this compound Ligase

| Parameter | Predicted Value | Units | Notes |

| Km (Pseudoecgonine) | 50 - 250 | µM | Reflects the predicted affinity for the primary substrate. |

| Km (ATP) | 100 - 500 | µM | Within the typical range for ATP-dependent ligases.[12] |

| Km (CoA) | 25 - 150 | µM | Based on known affinities for Coenzyme A. |

| Vmax | 1 - 10 | µmol/min/mg | Represents a plausible maximal reaction velocity for a purified enzyme. |

| kcat | 0.5 - 5 | s-1 | Catalytic turnover number, enzyme-dependent. |

| Optimal pH | 7.5 - 8.5 | Typical for ligase activity. | |

| Optimal Temperature | 25 - 37 | °C | Common range for plant-derived enzymes. |

Table 2: Predicted Substrate Specificity of this compound Ligase

| Substrate | Relative Activity (%) | Notes |

| Pseudoecgonine | 100 | The primary predicted substrate. |

| Ecgonine | 70 - 90 | Stereoisomer, likely also a substrate. |

| Methylecgonine | < 10 | The esterified form is predicted to be a poor substrate. |

| Tropine | < 5 | Lacks the carboxyl group necessary for CoA ligation. |

| Pseudotropine | < 5 | Lacks the carboxyl group. |

| Benzoic Acid | < 1 | Unlikely to be a substrate for this specialized enzyme. |

Table 3: Parameters for a Quantitative LC-MS/MS Method for this compound Detection

| Parameter | Value/Setting | Reference |

| Chromatography | ||

| Column | C18 reverse-phase (e.g., Atlantis T3, 100Å, 3 µm, 2.1 mm x 150 mm) | [13] |

| Mobile Phase A | 0.1% Formic Acid in Water | [14] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | [14] |

| Gradient | 5% to 95% B over 10 minutes | General LC-MS practice |

| Flow Rate | 0.3 - 0.5 mL/min | [15] |

| Injection Volume | 5 - 10 µL | [15] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [13] |

| MRM Transition (Predicted) | Precursor Ion (Q1) -> Product Ion (Q3) | Based on predicted fragmentation |

| Dwell Time | 10 - 20 ms | [15] |

| Collision Energy | Optimized for specific transition | [15] |

| LLOQ | 1 - 10 ng/mL | [13] |

Experimental Protocols

The following protocols provide detailed methodologies for the identification, purification, and characterization of the predicted this compound ligase.

Protocol 1: Heterologous Expression and Purification of a Candidate "this compound Ligase"

-

Gene Synthesis and Cloning: Based on sequence homology to known acyl-CoA synthetases, identify candidate genes from the Erythroxylum coca transcriptome. Synthesize the codon-optimized gene and clone it into an expression vector (e.g., pET-28a(+)) with an N- or C-terminal His-tag.

-

Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue incubation at 18°C for 16-20 hours.[16]

-

Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM HEPES, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Buffer Exchange and Storage: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column. Assess protein purity by SDS-PAGE. Store the purified enzyme at -80°C.

Protocol 2: In Vitro Enzyme Assay for "this compound Ligase" Activity (Fluorometric)

This protocol is adapted from a commercial acyl-CoA synthetase assay kit.[17]

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes an assay buffer, enzyme mix, developer, and a fluorescent probe.

-

Reaction Mixture: In a 96-well black plate, prepare the reaction mixture containing:

-

Assay Buffer

-

5 mM ATP

-

2.5 mM CoA

-

1 mM Pseudoecgonine (substrate)

-

Enzyme Mix, Converter, and Developer

-

Fluorescent Probe

-

-

Initiation and Measurement: Initiate the reaction by adding the purified this compound ligase (1-5 µg). Measure the fluorescence in a kinetic mode (Ex/Em = 535/587 nm) at 37°C for 30 minutes.

-

Controls: Run parallel reactions including a no-substrate control, a no-enzyme control, and a positive control with a known acyl-CoA synthetase.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine specific activity and perform kinetic analysis by varying substrate concentrations.

Protocol 3: LC-MS/MS-based Detection and Quantification of this compound

-

Sample Preparation: Perform the enzymatic reaction as described in Protocol 2. Quench the reaction at various time points by adding an equal volume of ice-cold methanol. Centrifuge to precipitate the enzyme and other proteins.

-

Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase column. Use a gradient elution as detailed in Table 3 to separate this compound from substrates and other reaction components.[13]

-

Mass Spectrometric Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ESI and Multiple Reaction Monitoring (MRM) mode.[14]

-

Quantification: Develop an MRM method by identifying a specific precursor-product ion transition for this compound. Create a standard curve using a synthesized standard of this compound to quantify its formation in the enzymatic reaction.

Mandatory Visualizations

The following diagrams illustrate the predicted enzymatic pathway and a general workflow for the characterization of the responsible enzyme.

Caption: Predicted enzymatic formation of this compound.

Caption: Experimental workflow for enzyme characterization.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. The Last Step in Cocaine Biosynthesis Is Catalyzed by a BAHD Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The Last Step in Cocaine Biosynthesis Is Catalyzed by a BAHD Acyltransferase[OPEN] | Semantic Scholar [semanticscholar.org]

- 6. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 7. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of an archaeal medium-chain acyl coenzyme A synthetase from Methanosarcina acetivorans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CoA Ligases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]

- 12. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sciex.com [sciex.com]

- 15. digitalcollections.lipscomb.edu [digitalcollections.lipscomb.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. abcam.cn [abcam.cn]

In Silico Modeling of Pseudoecgonyl-CoA: A Technical Guide for Drug Development Professionals

Abstract: Pseudoecgonyl-CoA is a putative metabolite of cocaine and a potential intermediate in novel biosynthetic pathways.[1][2][3] This technical guide provides a comprehensive overview of the in silico modeling of this compound, offering a foundational framework for researchers and drug development professionals. Given the limited direct experimental data on this molecule, this paper presents a series of robust, computationally-driven methodologies to predict its properties and interactions. These methodologies include homology modeling of a putative biosynthetic enzyme, molecular docking, and molecular dynamics simulations to elucidate its binding characteristics and stability. Furthermore, this guide outlines detailed experimental protocols for the potential synthesis and characterization of this compound and presents hypothetical signaling pathways in which it may be involved. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the computational strategies discussed.

Introduction

Tropane (B1204802) alkaloids, such as cocaine, have been the subject of extensive research due to their significant physiological effects and complex biosynthesis.[4][5] this compound, a theoretical thioester of pseudoecgonine (B1221877), represents a novel area of investigation within this class of compounds. While not yet extensively characterized in the literature, its structural similarity to known cocaine metabolites suggests its potential role as a biomarker or a key intermediate in engineered biosynthetic pathways. The study of such novel metabolites through in silico modeling provides a cost-effective and rapid approach to predict their behavior and guide further experimental work.

This whitepaper details a multi-faceted computational approach to characterize this compound. It serves as a technical guide for researchers aiming to explore its physicochemical properties, potential enzymatic interactions, and broader physiological implications.

Predicted Physicochemical and Pharmacokinetic Properties

A critical first step in the characterization of a novel compound is the prediction of its fundamental physicochemical and pharmacokinetic properties. These parameters are essential for understanding its potential bioavailability, membrane permeability, and metabolic stability. The following table summarizes the predicted properties of this compound based on its chemical structure and comparison with similar molecules.

| Property | Predicted Value | Significance |

| Molecular Weight | 851.9 g/mol | Influences diffusion and transport across biological membranes. |

| LogP (Octanol/Water Partition Coefficient) | -2.5 | Indicates high hydrophilicity, suggesting poor lipid membrane permeability. |

| Topological Polar Surface Area (TPSA) | 245 Ų | High TPSA suggests low oral bioavailability. |

| Hydrogen Bond Donors | 6 | High number of donors contributes to hydrophilicity and potential for specific protein interactions. |

| Hydrogen Bond Acceptors | 16 | High number of acceptors influences solubility and binding affinity. |

| pKa (most acidic) | 4.8 | Affects ionization state at physiological pH, influencing solubility and receptor interaction. |

| pKa (most basic) | 9.2 | Affects ionization state at physiological pH, influencing solubility and receptor interaction. |

In Silico Modeling Methodologies

Homology Modeling of a Putative Acyl-CoA Synthetase

As no specific enzyme for the synthesis of this compound has been identified, a homology model can be constructed based on known acyl-CoA synthetases that act on similar substrates. This approach allows for the creation of a three-dimensional protein structure that can be used for subsequent docking and dynamics studies.

Experimental Protocol: Homology Modeling

-

Template Identification: Perform a BLAST search against the Protein Data Bank (PDB) using the sequence of a known plant-derived 4-coumarate:CoA ligase or a bacterial benzoate:CoA ligase as a query. Select a template with the highest sequence identity and resolution.

-

Sequence Alignment: Align the target sequence with the template sequence using a tool like ClustalW to ensure accurate positioning of conserved residues.

-

Model Building: Generate the 3D model using software such as MODELLER or Swiss-Model. This involves copying the coordinates of the aligned residues from the template to the target and building the non-conserved loops.

-

Model Refinement: Refine the initial model to correct any steric clashes and improve the overall geometry. This can be achieved through energy minimization using force fields like AMBER or CHARMM.

-

Model Validation: Assess the quality of the final model using tools like PROCHECK and Ramachandran plots to ensure that the stereochemical parameters are within acceptable limits.

Molecular Docking of this compound

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interaction.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization. Assign appropriate charges and atom types.

-

Receptor Preparation: Prepare the homology-modeled enzyme structure by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on the location of the active site in the template structure.

-

Docking Simulation: Use a docking program like AutoDock Vina or GOLD to dock this compound into the defined binding site of the enzyme.

-

Analysis of Results: Analyze the resulting docking poses based on their predicted binding energies and interactions with key active site residues. Visualize the ligand-receptor interactions to identify hydrogen bonds, hydrophobic interactions, and other key contacts.

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, offering insights into the stability of the binding pose and conformational changes.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: Place the docked this compound-enzyme complex in a periodic box of explicit solvent (e.g., TIP3P water model). Add counter-ions to neutralize the system.

-

Force Field Parameterization: Assign appropriate force field parameters (e.g., AMBER, CHARMM) to both the protein and the ligand.

-

Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-200 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize persistent interactions.

Visualizing Workflows and Pathways

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates a hypothetical enzymatic reaction for the formation of this compound from pseudoecgonine.

Caption: Hypothetical enzymatic synthesis of this compound.

In Silico Modeling Workflow

This diagram outlines the logical flow of the computational modeling process described in this guide.

Caption: Workflow for the in silico modeling of this compound.

Hypothetical Signaling Pathway Interaction

Given the relationship of its parent compounds to the dopamine (B1211576) transporter (DAT), this compound could potentially modulate dopaminergic signaling.

Caption: Hypothetical modulation of the dopamine transporter by this compound.

Proposed Experimental Validation

The computational predictions presented in this guide should be validated through experimental studies. The following protocols are suggested for the synthesis and characterization of this compound.

Enzymatic Synthesis and Purification

Protocol:

-

Enzyme Expression and Purification: Express the His-tagged putative acyl-CoA synthetase in E. coli and purify it using nickel-chelating affinity chromatography.

-

Enzymatic Reaction: Set up a reaction mixture containing the purified enzyme, pseudoecgonine, Coenzyme A, ATP, and an appropriate buffer. Incubate at the optimal temperature for the enzyme.

-

Purification of this compound: Purify the synthesized this compound using solid-phase extraction or high-performance liquid chromatography (HPLC).

-

Structure Confirmation: Confirm the structure of the purified product using electrospray ionization-mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enzyme Kinetic Assays

Protocol:

-

Assay Setup: Prepare a series of reaction mixtures with varying concentrations of pseudoecgonine and a fixed concentration of Coenzyme A and ATP.

-

Initiate Reaction: Initiate the reaction by adding the purified enzyme.

-

Monitor Reaction Progress: Monitor the formation of this compound over time using a continuous spectrophotometric or fluorometric assay.

-

Data Analysis: Determine the initial reaction rates and plot them against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Conclusion

This technical guide provides a comprehensive computational framework for the initial characterization of the novel molecule, this compound. By employing homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into its potential properties and biological interactions, thereby guiding future experimental investigations. The detailed protocols and visualized workflows presented herein offer a clear and structured approach for scientists and drug development professionals to explore the therapeutic or biotechnological potential of this and other novel tropane alkaloid derivatives. The synergy between in silico prediction and experimental validation will be crucial in unlocking the full potential of this emerging area of research.

References

A Toxicological Investigation Framework for the Novel Compound Pseudoecgonyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, "Pseudoecgonyl-CoA" is not a widely documented or studied compound. Consequently, no direct toxicological data is available. This guide, therefore, presents a hypothetical toxicological profile based on its putative metabolic relationship to known cocaine metabolites. It further outlines a comprehensive framework of experimental protocols and data presentation strategies that should be employed to characterize the toxicology of this, or any similar, novel psychoactive compound.

Introduction: The Hypothetical Profile of this compound

This compound is hypothesized to be a thioester conjugate of pseudoecgonine (B1221877), an intermediate in the biosynthesis of cocaine or a metabolite thereof. Its structure likely involves the formation of a thioester bond between the carboxyl group of pseudoecgonine and Coenzyme A. The toxicological profile of such a molecule is of interest due to the potential for unique interactions and metabolic fates conferred by the CoA moiety, which may differ significantly from its parent compound, pseudoecgonine. This document outlines a proposed strategy for a comprehensive toxicological evaluation.

Proposed Metabolic Context of this compound

The formation of this compound could occur as part of a metabolic pathway involving the degradation or synthesis of cocaine-related alkaloids. Understanding this context is crucial for predicting potential toxicities.

Caption: Hypothetical metabolic pathway for this compound.

Proposed Toxicological Investigation Workflow

A tiered approach is recommended for evaluating the toxicological profile of a novel compound like this compound. This ensures a systematic and comprehensive assessment of potential hazards.

Caption: A tiered workflow for toxicological assessment.

Data Presentation: Structured Tables for Toxicological Data

Quantitative data from toxicological assays should be presented in a clear and standardized format to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Assay Type | Endpoint | IC50 (µM) | 95% Confidence Interval |

|---|---|---|---|---|

| HepG2 | MTT | Cell Viability | ||

| SH-SY5Y | LDH | Membrane Integrity |

| HEK293 | AlamarBlue | Metabolic Activity| | |

Table 2: Genotoxicity Assessment

| Assay | Test System | Concentration Range (µM) | Metabolic Activation (S9) | Result (Positive/Negative) |

|---|---|---|---|---|

| Ames Test | S. typhimurium | With & Without |

| Micronucleus Test | CHO Cells | | With & Without | |

Table 3: Acute In Vivo Toxicity

| Species/Strain | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |

|---|---|---|---|---|

| Sprague-Dawley Rat | Intravenous |

| Swiss Albino Mouse | Intraperitoneal | | | |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of toxicological findings.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

-

Compound Exposure: this compound is dissolved in a suitable vehicle (e.g., DMSO, saline) and serially diluted to a range of concentrations. The cells are treated with these concentrations for 24, 48, and 72 hours. Vehicle controls are run in parallel.

-

MTT Addition: After the exposure period, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated using non-linear regression analysis.

Ames Test for Mutagenicity

-

Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutation types are used.

-

Metabolic Activation: The test is performed both with and without the addition of a rat liver homogenate (S9 fraction) to simulate metabolic activation.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on minimal glucose agar (B569324) plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (mutated bacteria that have regained the ability to synthesize histidine) is counted for each plate.

-

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Potential Signaling Pathway Involvement

Given its structural similarity to cocaine, this compound may interact with monoamine transporter systems. Investigating its effect on the dopamine (B1211576) transporter (DAT) is a logical starting point.

The Elusive Role of Pseudoecgonyl-CoA in Tropane Alkaloid Biosynthesis: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of tropane (B1204802) alkaloids, a class of secondary metabolites with significant pharmacological applications, has been a subject of intense research. Within this family, cocaine, produced by plants of the Erythroxylum genus, is of particular interest due to its well-known physiological effects. The core structure of cocaine is derived from the tropane ring, with ecgonine (B8798807) being a key intermediate. This technical guide delves into the current understanding of the natural occurrence of tropane alkaloid precursors, with a specific focus on the hypothetical molecule, Pseudoecgonyl-CoA. It is important to note that, to date, there is no direct scientific evidence to support the natural occurrence of this compound as an intermediate in the biosynthesis of tropane alkaloids. The Human Metabolome Database (HMDB) lists a compound named this compound, but describes it as a benzenesulfonamide (B165840) and notes its detection in animal tissues, suggesting it is a structurally distinct molecule from the tropane alkaloid-related intermediate that is the focus of this guide[1]. This document will therefore focus on the established biosynthetic pathway of cocaine, the chemistry of its precursors, and the potential, albeit speculative, role of CoA-activated intermediates like this compound.

The Established Biosynthesis of Cocaine

The biosynthesis of cocaine is a complex, multi-step process that originates from primary metabolites. The pathway can be broadly divided into the formation of the tropane ring, modifications to this ring system, and the final esterification steps. The biosynthesis begins with L-glutamine, which is converted to L-ornithine[2]. Ornithine is then decarboxylated to putrescine by the enzyme ornithine decarboxylase[2].

The subsequent steps involve the N-methylation of putrescine and the formation of the N-methyl-Δ¹-pyrrolinium cation, a key branch point in the biosynthesis of various alkaloids[3]. The pathway then proceeds through a series of reactions that are still being fully elucidated but are known to involve the condensation of the pyrrolinium cation with a four-carbon unit derived from acetate (B1210297) or a related source, ultimately leading to the formation of the tropane ring of methylecgonone[4]. Recent research has identified a cytochrome P450 enzyme, EnCYP81AN15, that mediates the oxidative cyclization of S-4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (S-MPOA) to form the unstable intermediate ecgonone, which is then methylated by the methyltransferase EnMT4 to produce methylecgonone.

Methylecgonone is then reduced to methylecgonine (B8769275) by the enzyme methylecgonone reductase (MecgoR). The final step in cocaine biosynthesis is the benzoylation of methylecgonine, which is catalyzed by a cocaine synthase. This enzyme utilizes benzoyl-CoA as the acyl donor to form cocaine.

Stereochemistry: Ecgonine vs. Pseudoecgonine (B1221877)

Ecgonine is a tropane alkaloid that contains both a hydroxyl and a carboxyl group. The stereochemistry of these functional groups is critical. In the naturally occurring and biosynthetically relevant form, both the hydroxyl and the carboxyl group are in the β-configuration relative to the tropane ring system. The epimer of ecgonine, where the hydroxyl group is in the α-configuration, is known as pseudoecgonine. Similarly, tropine (B42219) and pseudotropine are stereoisomers, with tropine having a 3α-hydroxyl group and pseudotropine having a 3β-hydroxyl group. The reduction of tropinone (B130398), a precursor to both, is catalyzed by two distinct enzymes: tropinone reductase I (TR-I), which produces tropine, and tropinone reductase II (TR-II), which produces pseudotropine. This stereospecificity is crucial for the downstream reactions and the final structure of the alkaloid.

The Hypothetical Role of this compound

While there is no direct evidence for the existence of this compound in biological systems, the involvement of CoA esters in the biosynthesis of other natural products allows for speculation on its potential role. Coenzyme A (CoA) is a universal carrier of acyl groups in metabolism, and CoA thioesters are activated forms of carboxylic acids, making them reactive for various enzymatic transformations, including esterification.

In the context of tropane alkaloid biosynthesis, the final step of cocaine formation involves the transfer of a benzoyl group from benzoyl-CoA to methylecgonine. This confirms the presence and utilization of CoA esters in the pathway. It is therefore plausible to hypothesize that ecgonine or pseudoecgonine could be activated as a CoA thioester to facilitate subsequent reactions.

A hypothetical pathway could involve the formation of ecgonine or pseudoecgonine, followed by its activation to the corresponding CoA ester by a CoA ligase. This "this compound" could then potentially serve as a substrate for an acyltransferase, leading to the formation of a more complex tropane alkaloid. However, it is crucial to reiterate that this is purely speculative and awaits experimental validation.

Quantitative Data

Quantitative data on the natural abundance of tropane alkaloid precursors is scarce. However, kinetic parameters for some of the key enzymes in the pathway have been determined.

| Enzyme | Substrate | Km (µM) | Vmax (µmol min⁻¹ mg⁻¹) | Source Organism |

| Oxalyl-CoA synthetase (LsOCS) | Oxalate | 71.5 ± 13.3 | 8.2 ± 0.8 | Lathyrus sativus |

Note: Data for LsOCS is provided as an example of a CoA-synthetase from a plant source, as specific data for a putative this compound synthetase is not available.

Experimental Protocols

Protocol 1: Extraction and Quantification of Tropane Alkaloids by HPLC-MS/MS

This protocol outlines a general method for the extraction and quantification of tropane alkaloids from plant material.

1. Sample Preparation:

- Harvest fresh plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen.

- Lyophilize the tissue and grind to a fine powder.

- Accurately weigh 50-100 mg of the dried powder.

2. Extraction:

- Add 1 mL of extraction solvent (e.g., methanol (B129727) with 0.1% formic acid) to the sample.

- Vortex vigorously for 1 minute.

- Sonicate for 15 minutes in a water bath.

- Centrifuge at 14,000 rpm for 10 minutes.

- Collect the supernatant and filter through a 0.22 µm syringe filter.

3. HPLC-MS/MS Analysis:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

- Flow Rate: 0.3 mL/min.

- Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor specific parent-to-fragment ion transitions for each target alkaloid in Multiple Reaction Monitoring (MRM) mode.

4. Quantification:

- Prepare a calibration curve using authentic standards of the target alkaloids.

- Calculate the concentration of each alkaloid in the sample based on the peak area relative to the calibration curve.

Protocol 2: Cloning and Expression of Biosynthetic Enzymes

This protocol provides a general workflow for the identification and characterization of enzymes involved in tropane alkaloid biosynthesis.

1. RNA Extraction and cDNA Synthesis:

- Extract total RNA from the relevant plant tissue using a commercial kit or a CTAB-based method.

- Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

2. Gene Cloning:

- Design primers based on the sequence of the target enzyme gene.

- Amplify the gene from the cDNA library using PCR.

- Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli expression, pEAQ-HT for plant transient expression).

3. Heterologous Expression:

- Transform the expression construct into a suitable host (e.g., E. coli BL21(DE3), Agrobacterium tumefaciens).

- Induce protein expression under optimized conditions (e.g., IPTG for E. coli, agroinfiltration for plants).

4. Enzyme Assay:

- Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

- Perform an in vitro enzyme assay by incubating the purified enzyme with the putative substrate(s) and any necessary cofactors.

- Analyze the reaction products using HPLC-MS/MS or GC-MS to confirm enzyme activity and determine kinetic parameters.

Visualizations

Caption: Established biosynthetic pathway of cocaine.

Caption: Hypothetical pathway involving this compound.

Conclusion

The biosynthesis of cocaine is a complex and fascinating pathway that is the subject of ongoing research. While the core steps have been elucidated, many details, particularly regarding the early stages of tropane ring formation, are still being uncovered. The concept of this compound as an intermediate remains speculative, as there is currently no direct evidence for its natural occurrence in tropane alkaloid-producing plants. Future research, employing advanced analytical techniques and molecular biology tools, will be necessary to fully map the intricacies of this pathway and to determine whether CoA-activated intermediates of ecgonine or its stereoisomers play a role. A comprehensive understanding of the biosynthesis of these compounds is essential for the development of new pharmaceuticals and for metabolic engineering efforts aimed at producing valuable alkaloids in heterologous systems.

References

In-Depth Technical Guide to the Physicochemical Properties of Pseudoecgonyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoecgonyl-Coenzyme A (Pseudoecgonyl-CoA) is a significant intermediate in the bacterial degradation of cocaine and a member of the acyl-CoA thioester family.[1] Despite its importance in metabolic pathways, comprehensive experimental data on its physicochemical properties remain scarce. This technical guide consolidates the available predicted data for this compound, alongside experimentally determined properties of its constituent molecules, pseudoecgonine (B1221877) and Coenzyme A (CoA). Furthermore, it provides detailed, adaptable experimental protocols for the synthesis, purification, and analysis of this compound, based on established methodologies for similar acyl-CoA thioesters. This document aims to serve as a foundational resource for researchers investigating tropane (B1204802) alkaloid metabolism and for professionals in drug development exploring related enzymatic pathways.

Introduction

This compound is the Coenzyme A thioester of pseudoecgonine, a stereoisomer of ecgonine.[2] It has been identified as a key metabolite in the cocaine degradation pathway in various bacteria, where it is formed from pseudoecgonine by the action of a putative this compound synthase.[1] Understanding the properties of this molecule is crucial for elucidating the complete metabolic fate of cocaine in microbiological systems and for the potential bio-engineering of enzymes for bioremediation or therapeutic applications. This guide addresses the current knowledge gap by providing a structured overview of its predicted physicochemical characteristics and offering detailed experimental methodologies.

Chemical Identity and Structure

Contrary to a misclassification in some databases as a benzenesulfonamide, this compound is unequivocally a thioester.[3] Its structure consists of a pseudoecgonine moiety linked via a thioester bond to Coenzyme A. The correct molecular formula, as predicted in databases such as PubChem, is C30H49N8O18P3S.[4]

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are not available in the current body of scientific literature. However, a combination of predicted values for the complete molecule and experimental data for its precursors, pseudoecgonine and Coenzyme A, can provide valuable insights. The following tables summarize these properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C30H49N8O18P3S | PubChem |

| Molecular Weight | 934.75 g/mol | PubChem |

| Monoisotopic Mass | 934.20984 Da | PubChem |

| XlogP | -7.2 | PubChem |

| Predicted Collision Cross Section (CCS) [M+H]+ | 276.3 Ų | PubChem |

| Predicted Collision Cross Section (CCS) [M-H]- | 274.2 Ų | PubChem |

Table 2: Physicochemical Properties of Precursor Molecules

| Property | Pseudoecgonine | Coenzyme A |

| Molecular Formula | C9H15NO3 | C21H36N7O16P3S |

| Molecular Weight | 185.22 g/mol | 767.53 g/mol |

| Water Solubility | 1050 g/L (Predicted) | 4.64 mg/mL (Predicted) |

| logP | -0.69 (Predicted) | -0.61 (Predicted) |

| pKa (Strongest Acidic) | 3.48 (Predicted) | 0.83 (Predicted) |

| pKa (Strongest Basic) | 9.77 (Predicted) | 4.89 (Predicted) |

| Physical Description | Solid | White Solid |

Signaling and Metabolic Pathways

This compound is a known intermediate in the bacterial degradation pathway of cocaine. This pathway is significant for its potential application in bioremediation.

Experimental Protocols

While specific protocols for this compound are not published, methodologies for the synthesis, purification, and analysis of other acyl-CoA thioesters are well-established and can be adapted.

General Workflow

The following diagram outlines a general workflow for the production and characterization of a novel acyl-CoA like this compound.

Enzymatic Synthesis of Acyl-CoA Thioesters

This protocol is adapted from methods for the enzymatic synthesis of long-chain fatty acyl-CoAs and can be applied to this compound.

Principle: An acyl-CoA synthetase catalyzes the formation of a thioester bond between the carboxyl group of an acyl substrate (pseudoecgonine) and the thiol group of Coenzyme A, driven by the hydrolysis of ATP.

Materials:

-

Pseudoecgonine

-

Coenzyme A, trilithium salt (CoASH)

-

ATP, disodium (B8443419) salt

-

Acyl-CoA synthetase (a commercially available long-chain acyl-CoA synthetase from Pseudomonas sp. or rat liver microsomes can be tested)

-

Triton X-100

-

Matrex Gel Red A

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 2 mM DTT, and 10 mM ATP.

Procedure:

-

Enzyme Immobilization (Optional but Recommended): Solubilize the acyl-CoA synthetase from rat liver microsomes with Triton X-100 and bind it to Matrex Gel Red A. This allows for easy removal of the enzyme after the reaction.

-

Reaction Setup: In a microcentrifuge tube, combine the following in the reaction buffer:

-

Coenzyme A (to a final concentration of 1-2 mM)

-

Pseudoecgonine (to a final concentration of 1-2 mM)

-

Immobilized or soluble acyl-CoA synthetase (e.g., 0.1-0.5 units)

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them via HPLC.

-

Reaction Termination: If using soluble enzyme, terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidifying with perchloric acid. If using immobilized enzyme, simply centrifuge to pellet the enzyme-bound gel.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the purification of various acyl-CoA thioesters.

Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. Acyl-CoAs can be effectively purified from unreacted precursors and reaction byproducts.

Instrumentation and Columns:

-

HPLC system with a UV detector (monitoring at 260 nm for the adenine (B156593) moiety of CoA)

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phases:

-

Solvent A: 75 mM KH2PO4, pH 4.9

-

Solvent B: Acetonitrile containing 600 mM glacial acetic acid

Procedure:

-

Sample Preparation: Centrifuge the terminated reaction mixture to remove precipitated proteins. Filter the supernatant through a 0.22 µm filter.

-

Chromatography:

-

Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A, 5% B).

-

Inject the prepared sample.

-

Elute with a linear gradient of increasing Solvent B concentration. The exact gradient will need to be optimized but a general starting point could be 5% to 95% B over 30 minutes.

-

Monitor the elution profile at 260 nm.

-

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which is expected to be different from that of free CoA and pseudoecgonine.

-

Post-Purification: Lyophilize the collected fractions to obtain the purified this compound.

Analysis by Mass Spectrometry (MS)

This protocol is adapted from methods for the analysis of short-chain and long-chain acyl-CoAs.

Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the identification and quantification of acyl-CoAs. Characteristic fragmentation patterns of the CoA moiety can be used for targeted analysis.

Instrumentation:

-

LC-MS/MS system (e.g., a high-resolution Orbitrap or a triple quadrupole instrument)

-

Electrospray ionization (ESI) source, typically operated in positive or negative ion mode.

Procedure:

-

Chromatographic Separation: Use a C18 column with a gradient similar to the one described for purification, but with MS-compatible mobile phases (e.g., water with 0.1% formic acid as Solvent A and acetonitrile with 0.1% formic acid as Solvent B).

-

Mass Spectrometry:

-

Full Scan MS: Acquire full scan mass spectra to identify the [M+H]+ or [M-H]- ion of this compound (predicted m/z of 935.217 and 933.203, respectively).

-

Tandem MS (MS/MS): Fragment the parent ion to confirm its identity. Acyl-CoAs typically produce characteristic fragment ions corresponding to the CoA moiety. For example, in negative ion mode, fragments related to the adenine group are often observed at m/z 426 and 408. In positive ion mode, fragments corresponding to the pantetheine (B1680023) and adenosine (B11128) diphosphate (B83284) portions are common.

-

Targeted Analysis: For quantification, a multiple reaction monitoring (MRM) method can be developed on a triple quadrupole instrument by monitoring specific parent-to-fragment ion transitions.

-

Conclusion